4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine
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Overview
Description
4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine is an organic compound with a complex structure that includes a morpholine ring and a sulfonyl group attached to a substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine typically involves the sulfonylation of a morpholine derivative with a suitable sulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The process can be summarized as follows:
Starting Materials: 5-Ethoxy-2,4-dimethylphenylsulfonyl chloride and morpholine.
Reaction Conditions: The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Procedure: The sulfonyl chloride is added dropwise to a solution of morpholine and triethylamine in dichloromethane. The mixture is stirred for several hours until the reaction is complete.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonyl-containing compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The sulfonyl group is known to be a strong electron-withdrawing group, which can influence the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Methoxy-2,4-dimethylphenyl)sulfonyl)morpholine
- 4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)piperidine
- 4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)thiomorpholine
Uniqueness
4-((5-Ethoxy-2,4-dimethylphenyl)sulfonyl)morpholine is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity compared to similar compounds
Properties
IUPAC Name |
4-(5-ethoxy-2,4-dimethylphenyl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-4-19-13-10-14(12(3)9-11(13)2)20(16,17)15-5-7-18-8-6-15/h9-10H,4-8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBQBLCICUYIAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)C)S(=O)(=O)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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